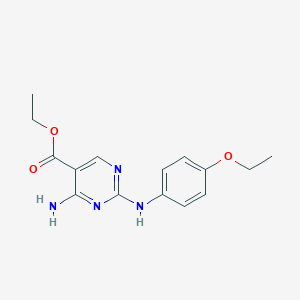
Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate, also known as EAPC, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. EAPC is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cell proliferation and DNA synthesis, which may contribute to its anti-tumor effects. Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate has also been found to modulate the activity of various signaling pathways involved in inflammation and viral replication.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor effects. Additionally, Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate has been found to reduce the production of reactive oxygen species, which are known to contribute to inflammation and cell damage.
实验室实验的优点和局限性
Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity. Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate has also been found to have low toxicity, making it a promising candidate for further research. However, there are also limitations to using Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its potential side effects.
未来方向
There are several future directions for research on Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate. One potential area of study is the development of Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate and its potential side effects. Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate may also have applications in the development of new anti-inflammatory and anti-viral drugs. Overall, Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate has shown promising results in scientific research and is a compound worthy of further study.
合成方法
Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate can be synthesized through a multi-step process involving the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by the reaction with urea and subsequent cyclization. This method has been optimized to produce high yields of Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate with purity greater than 95%.
科学研究应用
Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, Ethyl 4-amino-2-(4-ethoxyanilino)-5-pyrimidinecarboxylate has been found to have anti-viral activity against the herpes simplex virus.
属性
分子式 |
C15H18N4O3 |
|---|---|
分子量 |
302.33 g/mol |
IUPAC 名称 |
ethyl 4-amino-2-(4-ethoxyanilino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H18N4O3/c1-3-21-11-7-5-10(6-8-11)18-15-17-9-12(13(16)19-15)14(20)22-4-2/h5-9H,3-4H2,1-2H3,(H3,16,17,18,19) |
InChI 键 |
WLGXCHCMGYTHIB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)N)C(=O)OCC |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![4-Ethoxy-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276299.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)